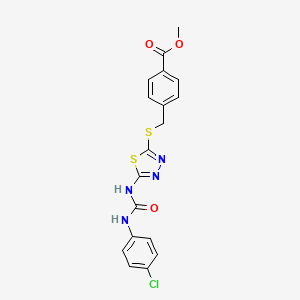

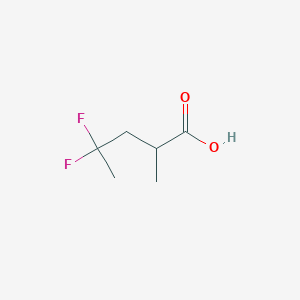

![molecular formula C18H23N5O B2527037 N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine CAS No. 879581-11-0](/img/structure/B2527037.png)

N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine" is a derivative of the pyrazolo[1,5-a]pyrimidine class, which is a bicyclic scaffold known for its biological activity. This class of compounds has been extensively studied for various pharmacological properties, including anti-inflammatory, anticancer, and adenosine receptor antagonist activities .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives typically involves cyclization reactions and can be achieved through various synthetic routes. For instance, a one-pot microwave-assisted process has been reported for the regioselective synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are key intermediates for further functionalization . Another approach involves the reaction of phenylmalononitrile with hydrazine to yield polyfunctional heterocycles, which can be further reacted to produce derivatives of 2-aminopyrazolo[1,5-a]pyrimidine . The synthesis of related compounds often involves the introduction of substituents with different lipophilicity and steric hindrance to modulate the biological activity .

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of a bicyclic core with various substituents that can significantly influence the compound's binding affinity and selectivity towards biological targets. X-ray diffraction analysis and NMR measurements are commonly used to determine the structures and regioselectivity of the reactions . Density functional theory (DFT) calculations, including HOMO and LUMO energy analysis, molecular electrostatic potential (MEP) surface maps, and Hirshfeld surface analysis, provide insights into the electronic properties and intermolecular interactions of these compounds .

Chemical Reactions Analysis

Pyrazolo[1,5-a]pyrimidine derivatives can undergo a variety of chemical reactions, including formylation, acylation, and cyclization, to yield functionalized compounds with potential biological activities . The reactivity of the amino group in the bicyclic system is particularly notable, as it can react with 1,3-dicarbonyl compounds to produce derivatives with different side chains or linkages . The introduction of acyl groups has been shown to be crucial for efficient and selective binding to biological targets such as the human A3 adenosine receptor .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazolo[1,5-a]pyrimidine derivatives, such as solubility, fluorescence, and photophysical properties, are influenced by the nature of the substituents. For example, derivatives substituted with donor or acceptor groups at position 7 exhibit large Stokes shifts and strong fluorescence intensity, which can be exploited in the development of fluorescent probes . The introduction of lipophilic groups can also enhance the potency and selectivity of these compounds as human A3 adenosine receptor antagonists .

作用機序

特性

IUPAC Name |

N-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N',N'-dimethylethane-1,2-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H23N5O/c1-13-11-17(19-9-10-22(2)3)23-18(21-13)15(12-20-23)14-7-5-6-8-16(14)24-4/h5-8,11-12,19H,9-10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSJIQFCKANTYGG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=NN2C(=C1)NCCN(C)C)C3=CC=CC=C3OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N'-[3-(2-methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]-N,N-dimethylethane-1,2-diamine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

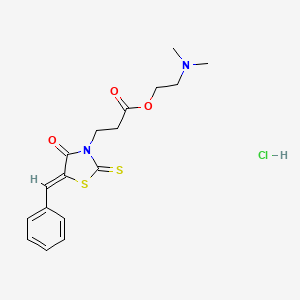

![2-[1-[(4-Ethoxyphenyl)methyl]piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2526959.png)

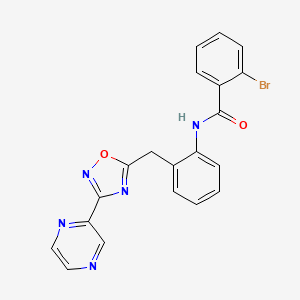

![N-((8-methoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2526960.png)

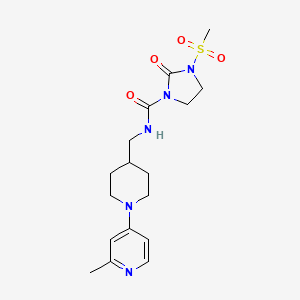

![N-(6-{[(4-chlorophenyl)sulfinyl]methyl}-2-methyl-4-pyrimidinyl)-N-(2,4-dichlorobenzyl)amine](/img/structure/B2526961.png)

![4-methoxy-2,3,5-trimethyl-N-[2-(2-methyl-1H-indol-3-yl)ethyl]benzenesulfonamide](/img/structure/B2526972.png)

![N-(benzo[d]thiazol-2-yl)-N-benzyl-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2526976.png)

![ethyl 1-(5-phenyl-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2526977.png)